
Cyclohexylmethyl heptyl sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethyl heptyl sulfite is an organic compound with the molecular formula C14H28O3S. It is an aromatic component found in fruits during various stages of development . This compound is known for its unique chemical structure, which includes a cyclohexylmethyl group and a heptyl sulfite group.
Vorbereitungsmethoden
The synthesis of cyclohexylmethyl heptyl sulfite can be achieved through various methods. One common approach is the reaction of cyclohexylmethyl alcohol with heptyl sulfite under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Cyclohexylmethyl heptyl sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cyclohexylmethyl heptyl sulfone .
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyl heptyl sulfite has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular signaling pathways. In medicine, this compound is being investigated for its potential therapeutic effects, including its ability to modulate enzyme activity. In industry, it is used as a flavoring agent and as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of cyclohexylmethyl heptyl sulfite involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may play a role in regulating oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethyl heptyl sulfite can be compared to other similar compounds, such as cyclohexylmethyl ethyl sulfite and cyclohexylmethyl butyl sulfite. These compounds share a similar chemical structure but differ in the length of the alkyl chain attached to the sulfite group. This compound is unique in its specific combination of a cyclohexylmethyl group and a heptyl sulfite group, which may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H28O3S |
|---|---|
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
cyclohexylmethyl heptyl sulfite |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-9-12-16-18(15)17-13-14-10-7-6-8-11-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
JGRPYTOSENYHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOS(=O)OCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
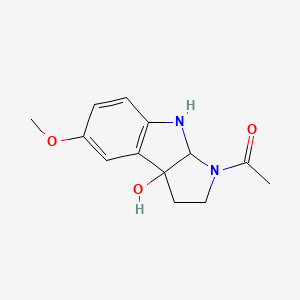
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
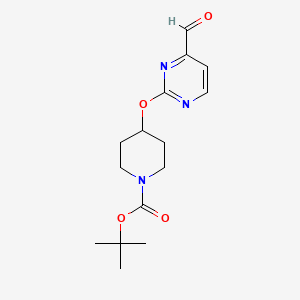
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
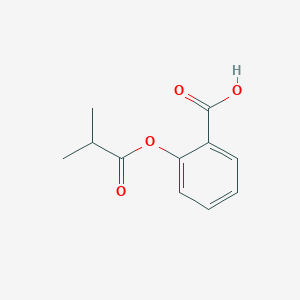
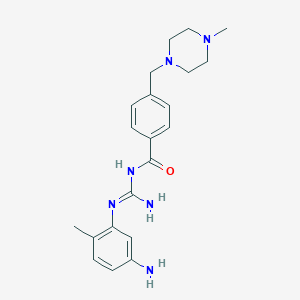
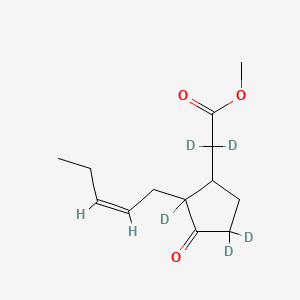
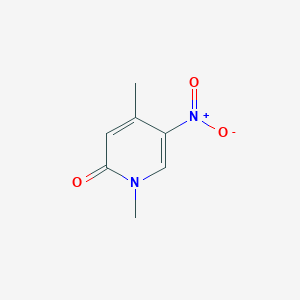
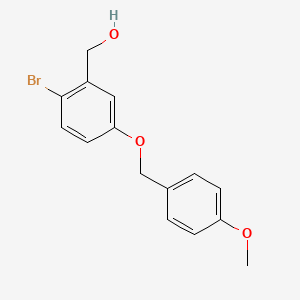
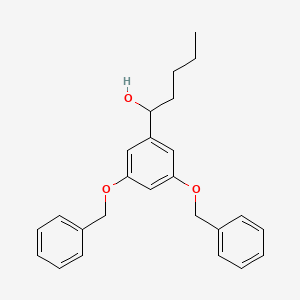
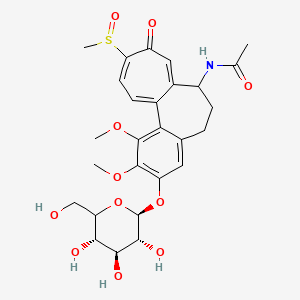
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
